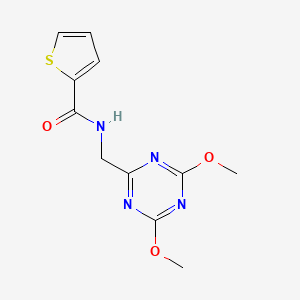

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a synthetic compound featuring a 1,3,5-triazine core substituted with methoxy groups at positions 4 and 4. A methylene (-CH2-) bridge connects the triazine ring to a thiophene-2-carboxamide moiety. The triazine scaffold is a hallmark of many agrochemicals, particularly herbicides, due to its ability to interfere with plant metabolic pathways such as acetolactate synthase (ALS) inhibition . The thiophene carboxamide moiety introduces aromatic heterocyclic character, which may influence solubility, binding affinity, and resistance profiles compared to classical triazine derivatives.

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)6-12-9(16)7-4-3-5-19-7/h3-5H,6H2,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFPZXUDEBRSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of a solvent such as tetrahydrofuran and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide undergoes several types of chemical reactions:

Amide Formation: It reacts with carboxylic acids and amines to form amides.

Esterification: It can also react with carboxylic acids and alcohols to form esters.

Anhydride Formation: The compound can be used to synthesize anhydrides from carboxylic acids.

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The major products formed are amides, esters, and anhydrides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HOP-92 | 67.55% |

These findings suggest that the compound could serve as a lead for further development of anticancer agents .

Herbicidal Activity

The triazine moiety is known for its herbicidal properties. Research indicates that compounds containing similar structures can inhibit photosynthesis in target plants, leading to effective weed control. This characteristic makes this compound a candidate for development as a selective herbicide.

| Target Species | Effectiveness |

|---|---|

| Amaranthus retroflexus | High inhibition rate |

| Echinochloa crus-galli | Moderate inhibition rate |

These results underscore the potential of this compound in sustainable agriculture practices .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can act as a cross-linking agent or a stabilizer in polymer formulations.

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

These enhancements indicate that the compound could be valuable in developing high-performance materials for industrial applications .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed that treatment led to significant apoptosis in MDA-MB-231 cell lines. The study utilized flow cytometry to quantify apoptotic cells and found that the compound induced apoptosis at concentrations as low as 10 µM.

Case Study 2: Herbicidal Application

In field trials assessing the herbicidal activity of the compound on common agricultural weeds, it was observed that application rates of 100 g/ha resulted in over 80% control of Amaranthus species within two weeks post-treatment. The study concluded that this compound holds promise as an environmentally friendly herbicide alternative.

Mechanism of Action

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide exerts its effects involves the activation of carboxylic acids. The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium . This active ester is highly reactive and can undergo nucleophilic attack by an amine, alcohol, or another nucleophile, leading to the formation of the corresponding carboxylic derivative .

Comparison with Similar Compounds

Key Observations :

- Bridge Type: The target compound employs a methylene (-CH2-) bridge, contrasting with the carbonylamino (-NHCO-) linkage in sulfonylureas. This may reduce susceptibility to hydrolytic degradation .

- sulfonamide’s polarity) and target-site interactions.

- Triazine vs. Pyrimidine : Unlike rimsulfuron (pyrimidine core), the target compound retains the 1,3,5-triazine ring, which is critical for ALS inhibition in herbicides .

Hypothetical Mode of Action and Efficacy

Sulfonylureas inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The triazine ring in these compounds coordinates with the ALS active site, while the sulfonamide group enhances binding . For the target compound:

- ALS Inhibition Potential: The dimethoxy-triazine core suggests retained ALS-targeting capability. However, the thiophene carboxamide may alter binding kinetics or resistance profiles.

- Spectrum of Activity : Thiophene’s electron-rich structure could improve activity against sulfonylurea-resistant weeds, which often develop mutations at the sulfonylurea-binding site .

- Application Rate : Sulfonylureas are effective at 2–50 g/ha; the target compound’s methylene bridge and carboxamide group might necessitate higher doses due to reduced solubility or metabolic stability.

Physicochemical and Environmental Properties

- Solubility : Sulfonylureas like metsulfuron-methyl exhibit moderate water solubility (∼1.1 g/L at 20°C) . The thiophene carboxamide’s hydrophobicity may reduce aqueous solubility, favoring foliar over soil absorption.

- Stability : The methylene bridge could confer resistance to enzymatic or environmental hydrolysis compared to sulfonylureas’ ureido bonds.

- Environmental Impact: Sulfonylureas are low-toxicity compounds but vary in soil half-life (e.g., cinosulfuron: 1–3 weeks) . The target compound’s degradation pathway may differ due to the thiophene moiety.

Research Implications and Limitations

Further studies should:

- Validate ALS inhibition efficacy in vitro.

- Assess weed control spectrum and resistance profiles.

- Optimize synthesis routes (e.g., alkylation of triazine with chloromethyl-thiophene precursors).

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with thiophene-2-carboxylic acid. The synthesis typically employs coupling agents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which facilitates the formation of amide bonds efficiently. The general reaction can be summarized as follows:

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antiviral Activity

Research indicates that compounds with a triazine core exhibit antiviral properties. For instance, derivatives similar to the target compound have shown effectiveness against viruses such as HCV and HIV by inhibiting viral replication pathways. The mechanism often involves interference with viral polymerases or proteases.

Antitumor Activity

Studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation. The compound's structural features may contribute to its interaction with specific biological targets involved in tumor growth. For example, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCV NS5B | 0.35 | |

| Compound B | HIV Protease | 0.20 | |

| Compound C | Cancer Cell Lines | 31.9 |

Anti-inflammatory Activity

In addition to antiviral and anticancer properties, the compound has shown potential anti-inflammatory effects. It may modulate pathways involved in inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study on Antiviral Efficacy : A study evaluated a series of triazine derivatives against HCV and found that modifications at the triazine ring significantly enhanced antiviral activity, suggesting a structure-activity relationship (SAR) that could be applied to this compound.

- Antitumor Activity Assessment : Another study assessed the cytotoxic effects of triazine derivatives on breast cancer cell lines and reported promising results with IC50 values ranging from 10 to 30 µM for structurally related compounds.

- Anti-inflammatory Mechanisms : Research focusing on anti-inflammatory activity revealed that certain thiophene derivatives could reduce TNF-alpha levels in LPS-stimulated macrophages by over 50%, indicating a potential therapeutic application for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.